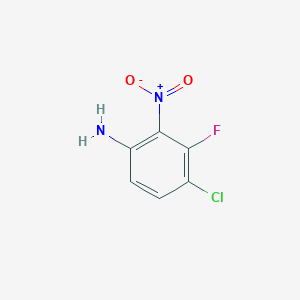
4-Chloro-3-fluoro-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H4ClFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups
作用机制
Target of Action
Similar compounds such as 4-fluoro-2-nitroaniline have been reported to form complexes with metal ions like cobalt (ii), nickel (ii), and copper (ii) . These metal ions play crucial roles in various biological processes.
Mode of Action
It’s known that nitroaniline compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . The sequence and conditions of these reactions can significantly influence the compound’s interaction with its targets.
Biochemical Pathways
Nitroaniline compounds are known to be involved in several reactions, including nitration and conversion from the nitro group to an amine . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
The compound’s potential to form complexes with metal ions suggests that it could influence cellular processes involving these ions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-fluoro-2-nitroaniline. For instance, the presence of certain metal ions in the environment could affect the compound’s ability to form complexes . Additionally, factors such as pH, temperature, and the presence of other chemicals could influence the compound’s stability and reactivity.
生化分析
Biochemical Properties
Nitro compounds, such as 4-Chloro-3-fluoro-2-nitroaniline, are known to interact with various enzymes and proteins . The nitro group in these compounds can undergo reduction reactions catalyzed by nitroreductase enzymes, leading to the formation of amines . These reactions can have significant implications in biochemical processes, particularly in the metabolism of the compound.
Cellular Effects
They can influence cell function by interacting with cellular signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that nitro compounds can exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that nitro compounds can undergo various transformations over time, including degradation and changes in their effects on cellular function .
Dosage Effects in Animal Models
It is known that nitro compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that nitro compounds can be metabolized through various pathways, involving different enzymes and cofactors .
Transport and Distribution
It is known that nitro compounds can interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
It is known that nitro compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-2-nitroaniline typically involves the nitration of 4-chloro-3-fluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance efficiency and safety in the production process .
化学反应分析
Types of Reactions: 4-Chloro-3-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed:
Reduction: 4-Chloro-3-fluoro-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
4-Chloro-3-fluoro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
相似化合物的比较
- 4-Chloro-2-nitroaniline
- 3-Fluoro-2-nitroaniline
- 4-Fluoro-3-nitroaniline
Comparison: 4-Chloro-3-fluoro-2-nitroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s stability and its potential as a versatile intermediate in organic synthesis .
属性
IUPAC Name |
4-chloro-3-fluoro-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSDLDMRJLUZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate](/img/structure/B3018589.png)
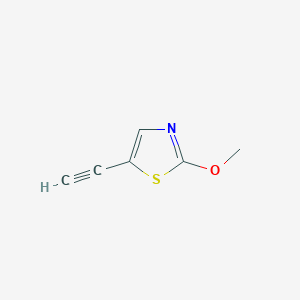
![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)
![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)
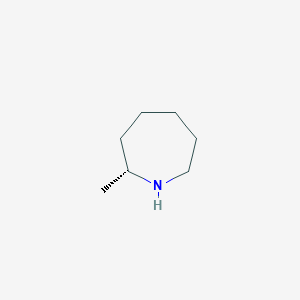
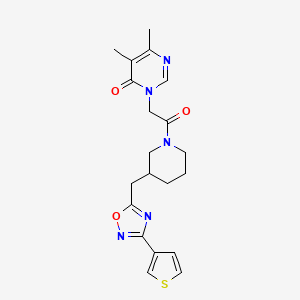
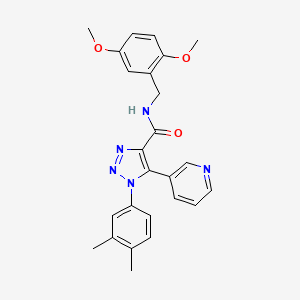
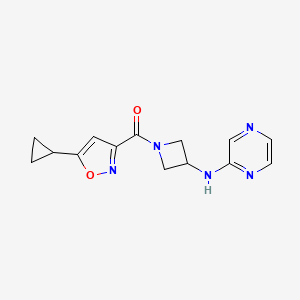
![3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3018603.png)
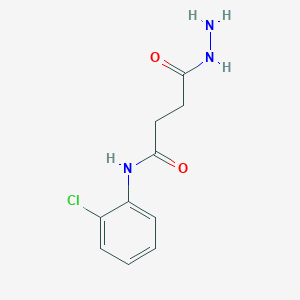
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B3018605.png)
![1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3018606.png)
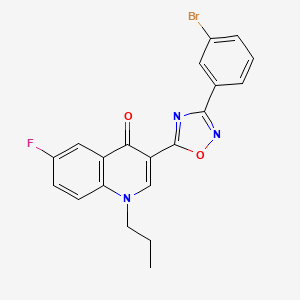
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3018612.png)
